2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-bromophenyl and 4-fluorophenyl groups, respectively. A thioether linkage connects the imidazole to an acetamide moiety, which is further attached to a thiazol-2-yl group. The synthesis of such derivatives typically involves multi-step reactions, including cyclocondensation of substituted aldehydes with amines, followed by thioether formation via nucleophilic substitution or coupling reactions . Spectral characterization (IR, $ ^1H $-NMR, $ ^{13}C $-NMR) confirms the presence of key functional groups, such as the thioether (C–S stretch at ~1240–1255 cm$ ^{-1} $) and aromatic C–Br/C–F bonds . Elemental analysis and mass spectrometry further validate purity and molecular composition .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4OS2/c21-14-5-1-13(2-6-14)18-25-17(12-3-7-15(22)8-4-12)19(26-18)29-11-16(27)24-20-23-9-10-28-20/h1-10H,11H2,(H,25,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZRNVVPQPPZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and fluorophenyl groups. The thio linkage is then formed, and finally, the thiazolylacetamide moiety is attached.
Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Bromophenyl and Fluorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate brominated and fluorinated precursors.
Formation of Thio Linkage: The thio linkage is typically formed via a nucleophilic substitution reaction where a thiol group reacts with an appropriate electrophile.
Attachment of Thiazolylacetamide Moiety: This step involves the reaction of the thio-substituted imidazole with a thiazolylacetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and imidazole moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl and fluorophenyl groups, potentially leading to debromination or defluorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or the thiazole moiety.
Scientific Research Applications
2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Thioether Stability : Unlike ML3403 (), which undergoes rapid sulfoxidation, the target’s thioether linkage may offer improved metabolic stability .
Biological Activity
The compound 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural components:
- Imidazole Ring : Contributes to the biological activity and is known for its role in various biochemical processes.
- Thiazole Moiety : Known for its diverse pharmacological properties, including antimicrobial and anticancer effects.
- Substituents : The presence of bromine and fluorine atoms enhances the compound's reactivity and biological interactions.
The biological activity of this compound is believed to arise from several mechanisms:
- Enzyme Inhibition : The imidazole and thiazole rings may interact with specific enzymes, inhibiting their function.
- Antimicrobial Activity : The compound may disrupt bacterial lipid biosynthesis or interfere with protein synthesis, leading to cell death.
- Anticancer Activity : It could induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, particularly those associated with breast cancer.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features:
- Electron-Withdrawing Groups : Such as bromine and fluorine enhance the activity against microbial strains.
- Hydrophobic Interactions : The imidazole ring's orientation plays a critical role in binding affinity to target sites.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including the compound , revealed promising results against a panel of bacterial strains. The study utilized a turbidimetric method to assess growth inhibition, demonstrating that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .
Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, the compound was evaluated using the Sulforhodamine B assay. Results indicated that it significantly reduced cell viability in MCF7 cells, suggesting its potential as a therapeutic agent .
Q & A
Q. Key Variables :
- Catalyst: K₂CO₃ enhances nucleophilic substitution.
- Substituents: Bromophenyl and fluorophenyl groups are introduced via precursor aryl aldehydes in earlier imidazole ring formation steps .
Q. Table 1: Synthetic Conditions Comparison
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Imidazole-thiol + 2-chloroacetamide | DMF | K₂CO₃ | 72–85 | |
| 2 | Aryl aldehyde + ammonium acetate | Ethanol | - | 68–75 |
Advanced Synthesis: How can reaction yields be improved for large-scale production?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 6–12 hours) and improves yield by 10–15% .
- Catalyst Screening : Transition metal catalysts (e.g., CuI) may accelerate thiol-alkylation steps .
- Solvent-Free Conditions : Minimize side reactions and simplify purification .
Basic Characterization: Which analytical techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.2 ppm (thioacetamide -CH₂), δ 2.1 ppm (imidazole NH) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, thiazole/imidazole carbons at 120–150 ppm .
- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) .
- Elemental Analysis : Matches calculated values (e.g., C: 54.2%, H: 3.1%, N: 12.6%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
